4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

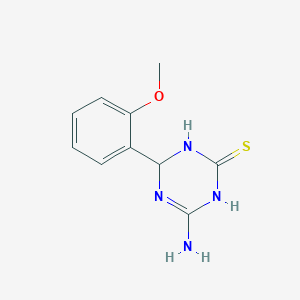

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative characterized by a dihydrotriazine core substituted with a 2-methoxyphenyl group at position 6 and a thiol group at position 2. Its molecular formula is C₁₀H₁₂N₄OS, with a molecular weight of 236.3 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(2-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-15-7-5-3-2-4-6(7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCSIONLNSGRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157978 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142207-75-7 | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiourea and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazine ring or the methoxyphenyl group.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated reagents or alkylating agents in the presence of a base.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazine derivatives.

Substitution: Various substituted triazine compounds.

Scientific Research Applications

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with a triazine core and an amino, methoxyphenyl, and thiol group attached to the triazine ring. It has a molecular formula of and a molecular weight of 236.3 g/mol. This compound is used as a building block in synthesizing complex heterocyclic compounds and is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays. It is also studied for its anticancer, antimicrobial, and anti-inflammatory properties and utilized in developing advanced materials like polymers and coatings.

Scientific Research Applications

This compound has applications spanning across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology

- It is investigated for its potential as an enzyme inhibitor.

- It is also studied as a ligand in biochemical assays.

Medicine

- It is studied for its potential anticancer properties.

- It also shows promise as an antimicrobial agent.

- The compound is also being researched for its anti-inflammatory properties.

Industry

- It is utilized in the development of advanced materials.

- It can be found in polymers.

- It is also used in coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of 1,6-dihydro-1,3,5-triazine-2-thiol derivatives, where structural variations arise from substitutions at position 6 of the triazine ring. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 6 | CAS Number |

|---|---|---|---|---|

| 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol | C₉H₁₀N₄S | 206.27 | Phenyl | 117411-02-6 |

| 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | C₉H₉ClN₄S | 240.71 | 3-Chlorophenyl | 931799-35-8 |

| 4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | C₉H₉N₅O₂S | 251.27 | 4-Nitrophenyl | 1142208-01-2 |

| 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol | C₁₃H₁₂N₄S | 256.33 | 1-Naphthyl | 1142207-98-4 |

Key Observations :

- The 2-methoxyphenyl substituent in the target compound introduces steric and electronic effects distinct from phenyl (non-polar), chlorophenyl (electron-withdrawing), nitrophenyl (strongly electron-withdrawing), or naphthyl (bulky aromatic) groups.

- Molecular weight increases with larger substituents (e.g., naphthyl) or electronegative atoms (e.g., Cl, NO₂).

Stability Considerations :

- Analogs with electron-withdrawing groups (e.g., 4-nitrophenyl) may exhibit reduced stability under basic conditions due to increased ring strain.

- The target compound’s 2-methoxy group likely enhances solubility in polar solvents compared to non-polar phenyl analogs.

Physicochemical Properties

*Storage conditions for the target compound are inferred from its ethanol solvate isolation in related analogs .

Biological Activity

4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. Its structure includes an amino group, a methoxyphenyl group, and a thiol group, which contribute to its potential pharmacological applications.

The molecular formula of this compound is CHNOS with a molecular weight of 236.3 g/mol. The synthesis typically involves the reaction of 2-methoxybenzaldehyde with thiourea and ammonium acetate under reflux conditions. This method is crucial for producing the compound with high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating protein function and signaling pathways. This mechanism allows it to act as an enzyme inhibitor by binding to active sites of specific enzymes.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to the triazine structure. For instance, derivatives of this compound have shown significant antifungal activity against Candida albicans, outperforming standard antifungal agents like clotrimazole . The docking studies indicated that these compounds fit well within the active site of N-myristoyltransferase (NMT), which is essential for fungal growth and virulence.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. It may exert its action by inhibiting microtubule assembly, which is crucial for cell division. For example, certain triazine derivatives have demonstrated the ability to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand its efficacy better, a comparison can be made with other similar triazine derivatives:

| Compound Name | Structure | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High against C. albicans | Moderate |

| 4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | Structure | Moderate | High |

| 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | Structure | Low | High |

Case Studies

A study published in MDPI examined a series of triazine derivatives for their biological activities. The findings indicated that modifications on the phenyl ring significantly influenced their antifungal and anticancer properties. The most promising candidates were those that incorporated additional methoxy groups or different substituents on the phenyl moiety .

Another investigation focused on the molecular modeling studies of these compounds revealed that their structural characteristics could be optimized for enhanced biological activity. These insights provide a pathway for developing new therapeutic agents based on the triazine scaffold .

Q & A

Basic Research Questions

Q. What are effective synthetic pathways for 4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes or phenoxy precursors under reflux conditions. For example:

- Procedure : Reflux 0.001 mol of a triazole precursor with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration .

- Optimization : Solvent choice (e.g., DMSO vs. ethanol), reaction time (4–18 hours), and temperature (45–100°C) critically affect yield. Crystallization with water-ethanol mixtures improves purity (65% yield reported) .

- Data Table :

| Precursor | Solvent | Temp. (°C) | Time (hr) | Yield (%) | m.p. (°C) |

|---|---|---|---|---|---|

| Triazole | DMSO | 100 | 18 | 65 | 141–143 |

| Benzaldehyde | Ethanol | 80 | 4 | Quant. | 180–220 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of NMR, melting point analysis, and thin-layer chromatography (TLC):

- NMR : Key signals include methoxy groups (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) in DMSO-d .

- Melting Point : Reproducible m.p. ranges (e.g., 180–220°C) confirm purity .

- TLC : Use hexane/EtOH (1:1) to monitor reaction progress (R = 0.59–0.62) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point or NMR data observed during synthesis?

- Methodological Answer : Contradictions often arise from impurities or solvent residues. Strategies include:

- Recrystallization : Use ethanol-water mixtures to remove byproducts .

- Deuterated Solvent Consistency : Ensure NMR spectra are recorded in the same solvent (e.g., DMSO-d) to avoid chemical shift variability .

- Comparative Analysis : Cross-reference spectral data with structurally analogous triazines (e.g., 6-(4-methoxyphenyl)-1,3,5-triazine derivatives) .

Q. How can computational methods support the prediction of biological activity for this triazine derivative?

- Methodological Answer :

- Molecular Docking : Model interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock. Compare with known bioactive triazines (e.g., antitumor analogs) .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. bromo groups) with activity trends. For example, electron-donating groups may enhance antimicrobial efficacy .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodological Answer : Apply a 2 factorial design to test variables:

- Factors : Temperature (45–100°C), solvent polarity (ethanol vs. DMSO), catalyst (glacial acetic acid).

- Response Variables : Yield, purity, reaction time.

- Example : A study varying temperature and solvent identified ethanol at 80°C as optimal for minimizing byproducts .

Data Contradiction Analysis

Q. Why do reported yields vary across studies for similar triazine derivatives?

- Methodological Answer : Variability stems from:

- Substrate Reactivity : Electron-withdrawing substituents (e.g., bromo) reduce reaction rates compared to methoxy groups .

- Workup Protocols : Prolonged stirring (12 hours) during crystallization improves yield but may degrade heat-sensitive products .

Biological Activity Assessment

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Disk Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC Determination : Use broth microdilution (concentration range: 1–100 µg/mL). Compare with positive controls (e.g., ciprofloxacin) .

Theoretical Framework Integration

Q. How can ligand-based drug design principles guide structural modifications?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical moieties (e.g., thiol group for hydrogen bonding).

- Bioisosteric Replacement : Replace the methoxy group with ethoxy to assess solubility-activity trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.